molecular formula C11H18N2O2 B14246406 2-Cyano-N-(4-propoxybutyl)prop-2-enamide CAS No. 184772-89-2

2-Cyano-N-(4-propoxybutyl)prop-2-enamide

Cat. No.: B14246406
CAS No.: 184772-89-2
M. Wt: 210.27 g/mol
InChI Key: HDQHUWYZPOCZJI-UHFFFAOYSA-N
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Description

2-Cyano-N-(4-propoxybutyl)prop-2-enamide is a chemical compound with the molecular formula C₁₁H₁₈N₂O₂ It is characterized by the presence of a cyano group, a propoxybutyl chain, and a prop-2-enamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyano-N-(4-propoxybutyl)prop-2-enamide typically involves the reaction of cyanoacetamide with 4-propoxybutyl bromide under basic conditions. The reaction proceeds via nucleophilic substitution, where the cyanoacetamide acts as a nucleophile, attacking the electrophilic carbon in the 4-propoxybutyl bromide. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the reaction.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product. Purification steps such as recrystallization or chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

2-Cyano-N-(4-propoxybutyl)prop-2-enamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyano group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst (e.g., palladium on carbon) are used.

    Substitution: Nucleophiles such as amines or thiols can react with the cyano group under basic conditions.

Major Products Formed

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted amides or thioamides.

Scientific Research Applications

2-Cyano-N-(4-propoxybutyl)prop-2-enamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Cyano-N-(4-propoxybutyl)prop-2-enamide involves its interaction with specific molecular targets. The cyano group can participate in nucleophilic addition reactions, while the propoxybutyl chain can enhance the compound’s lipophilicity, facilitating its interaction with biological membranes. The exact molecular pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-Cyano-3-(4-oxo-4H-chromen-3-yl)prop-2-enamide: Similar in structure but contains a chromone ring.

    2-Cyano-3-(3-hydroxy-4-methoxy-5-nitrophenyl)prop-2-enamide: Contains a nitrophenyl group.

    2-Cyano-3-(3,4-dimethoxy-5-nitrophenyl)prop-2-enamide: Contains dimethoxy and nitrophenyl groups.

Uniqueness

2-Cyano-N-(4-propoxybutyl)prop-2-enamide is unique due to its specific combination of a cyano group, propoxybutyl chain, and prop-2-enamide moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

CAS No.

184772-89-2

Molecular Formula

C11H18N2O2

Molecular Weight

210.27 g/mol

IUPAC Name

2-cyano-N-(4-propoxybutyl)prop-2-enamide

InChI

InChI=1S/C11H18N2O2/c1-3-7-15-8-5-4-6-13-11(14)10(2)9-12/h2-8H2,1H3,(H,13,14)

InChI Key

HDQHUWYZPOCZJI-UHFFFAOYSA-N

Canonical SMILES

CCCOCCCCNC(=O)C(=C)C#N

Origin of Product

United States

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